Methiodal sodium - 126-31-8

Methiodal sodium

Catalog Number: EVT-275390
CAS Number: 126-31-8
Molecular Formula: CH3INaO3S
Molecular Weight: 244.99 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methiodal Sodium is an ionic, water-soluble, organic iodine compound. [, ] It has primarily been investigated as a contrast agent for myelography, a diagnostic imaging technique used to visualize the spinal cord and nerve roots. [, , ]

Future Directions
  • Minimizing Side Effects: While Methiodal Sodium has been widely used, further research could focus on minimizing potential side effects and improving its safety profile. [, , ]

Metrizamide

Compound Description: Metrizamide is a non-ionic, water-soluble contrast agent. It was developed as an alternative to ionic contrast media with the aim of reducing side effects [].

Meglumine iothalamate

Compound Description: Meglumine iothalamate is an ionic, water-soluble contrast medium. Like Methiodal sodium, it was explored for its use in myelography but was found to have a higher likelihood of causing side effects [, , , ].

Relevance: Meglumine iothalamate is another comparator to Methiodal sodium in the context of myelography. Studies show that while Meglumine iothalamate may offer advantages over Methiodal sodium, such as not requiring spinal anesthesia [], it carries a higher risk of complications like adhesive arachnoiditis [, ]. This highlights a common theme in the research: the search for safer and more effective alternatives to Methiodal sodium.

Meglumine iocarmate

Compound Description: Meglumine iocarmate (also known as Dimer-X) is an ionic, water-soluble contrast agent. Initially considered an improvement over Methiodal sodium and Meglumine iothalamate, it was later found to still pose a risk for complications [, , ].

Relevance: Meglumine iocarmate represents another stage in the evolution of contrast media for myelography. Although initially thought to be safer than Methiodal sodium, subsequent research revealed that it can also induce spinal irritative effects []. Similar to Meglumine iothalamate, Meglumine iocarmate also carries the risk of adhesive arachnoiditis []. This emphasizes the ongoing challenge of finding a contrast agent with an optimal balance of efficacy and safety.

Iophendylate (Pantopaque)

Compound Description: Iophendylate is an oil-based, radiopaque contrast medium []. Unlike Methiodal sodium and the other water-soluble agents, Iophendylate is not absorbed by the body and needs to be removed after the procedure [].

Source and Classification

Methiodal sodium is synthesized from methanesulfonic acid, iodine, and sodium hydroxide. It falls under the category of iodinated compounds, which are notable for their utility in enhancing contrast in imaging techniques. The compound is recognized for its role as a radiopaque agent in medical diagnostics, particularly during X-ray examinations.

Synthesis Analysis

Methods of Synthesis

Methiodal sodium can be synthesized through a multi-step process involving the following key reactions:

  1. Iodination of Methanesulfonic Acid: The reaction begins with methanesulfonic acid reacting with iodine. This step introduces iodine into the structure of methanesulfonic acid.
  2. Neutralization with Sodium Hydroxide: Following iodination, sodium hydroxide is added to neutralize the acidic solution, resulting in the formation of methiodal sodium.

The reaction can be represented as follows:

CH3SO3H+I2+NaOHCH2INaO3S+H2O\text{CH}_3\text{SO}_3\text{H}+\text{I}_2+\text{NaOH}\rightarrow \text{CH}_2\text{INaO}_3\text{S}+\text{H}_2\text{O}

Technical Parameters

  • Temperature: The reaction typically occurs at ambient temperatures.
  • pH Control: Maintaining a neutral pH during the synthesis is crucial for optimizing yield.
  • Concentration: The concentrations of reactants significantly influence the efficiency of the synthesis process.
Molecular Structure Analysis

Structural Data

  • Bond Angles: The bond angles around the carbon atom are approximately 109.5 degrees, indicative of a tetrahedral geometry.
  • Solubility: Methiodal sodium is freely soluble in water due to its ionic nature, facilitating its use in aqueous solutions for various applications.
Chemical Reactions Analysis

Reaction Types

Methiodal sodium can participate in several chemical reactions:

  1. Oxidation Reactions: It can be oxidized to regenerate methanesulfonic acid and iodine.
  2. Reduction Reactions: Under reducing conditions, it may yield methanesulfonic acid and sodium iodide.
  3. Nucleophilic Substitution Reactions: The iodine atom can be substituted by various nucleophiles such as hydroxide ions or amines, leading to different iodinated organic compounds.

Relevant Technical Details

  • Common reagents for these reactions include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various amines (for substitution).
  • Reaction conditions such as temperature and solvent choice play critical roles in determining the product distribution.
Mechanism of Action

Mechanism Description

As a radiopaque contrast agent, methiodal sodium enhances X-ray imaging by increasing the attenuation of X-rays due to its high atomic number iodine content. The mechanism involves:

  1. X-ray Interaction: Upon exposure to X-rays, the iodine atoms within methiodal sodium absorb X-rays more effectively than surrounding tissues.
  2. Image Contrast Enhancement: This differential absorption creates a clearer image of internal structures during radiographic procedures.

Relevant Data

Studies indicate that the effectiveness of methiodal sodium as a contrast agent is influenced by factors such as concentration and timing of administration relative to imaging procedures.

Physical and Chemical Properties Analysis

Chemical Behavior

Methiodal sodium exhibits typical behavior for ionic compounds, including high conductivity in solution and reactivity with nucleophiles.

Applications

Scientific Applications

Methiodal sodium has diverse applications across several fields:

  1. Organic Synthesis: Used as a reagent for synthesizing iodinated organic compounds.
  2. Medical Imaging: Serves as a contrast agent in X-ray imaging, enhancing visibility of internal structures.
  3. Biological Studies: Utilized in research settings to study cellular interactions due to its radiopaque properties.
  4. Industrial Uses: Employed in the production of various iodinated compounds and serves as an intermediate in chemical manufacturing processes .
Historical Context and Evolution of Methiodal Sodium in Medical Imaging

Development and Early Adoption as a Radiopaque Contrast Agent

The development of methiodal sodium unfolded during a transformative period in diagnostic radiology when physicians urgently sought safer, more effective contrast media. Early radiographic techniques relied on bismuth, barium, and elemental iodine suspensions, which offered limited diagnostic utility for vascular and soft tissue imaging and carried significant toxicity risks. Methiodal sodium emerged as part of a concerted effort to create water-soluble, excretable organoiodine compounds that could be administered internally. Its fundamental chemical structure—a single iodine atom attached to a methanesulfonate group—represented a strategic compromise between achieving sufficient radiopacity and maintaining solubility and excretion kinetics [1].

The adoption rationale for methiodal sodium centered on its relative stability in biological environments and its renal excretion pathway. Unlike earlier agents that precipitated or decomposed readily in vivo, methiodal sodium maintained solubility throughout the imaging procedure, providing consistent contrast enhancement. The compound's ionic nature facilitated rapid clearance through the kidneys, making it suitable for urographic studies where visualization of the urinary tract was desired. Pharmaceutical formulations typically presented it as a sterile aqueous solution at concentrations ranging from 30-50% weight/volume, providing adequate radiopacity for various applications [1]. The initial clinical reports emphasized its utility in visualizing body cavities and ducts, particularly where the contrast agent could be introduced via catheter or direct puncture. Its early applications included retrograde pyelography (visualizing the renal pelvis and ureters) and fistulography (imaging abnormal connections), establishing it as a versatile tool before the advent of comprehensive intravenous urographic agents [1].

Key Milestones in Clinical Utilization for Myelography and Urography

Methiodal sodium achieved its most significant clinical penetration in myelography, the radiographic visualization of the spinal canal and its contents. By the mid-20th century, it became established as one of the primary contrast agents for this technically challenging procedure. The technique involved the intrathecal injection of methiodal sodium, typically via lumbar puncture, followed by patient positioning to allow the dense contrast material to flow through the subarachnoid space, outlining the spinal cord, nerve roots, and potential pathological structures like herniated discs or tumors. Radiographers valued its relatively high radiopacity, which produced clear delineation of spinal anatomy against the bony background of the vertebrae [1].

The compound also found utility in urographic applications, though to a lesser extent than its myelographic use. For retrograde ureteropyelography, methiodal sodium solutions would be injected directly into the ureter via catheter, providing detailed images of the upper urinary tract. While less commonly employed for intravenous urography due to the emergence of specialized urographic agents, methiodal sodium still served as an alternative when other agents were unavailable. Its renal excretion, though slower than dedicated urographic agents, did provide adequate opacification of the collecting systems when administered intravenously in sufficient doses [1]. However, the historical literature reveals that methiodal sodium never achieved dominance in urography, being overshadowed by compounds specifically optimized for renal excretion kinetics and urothelial tolerance.

A critical technical limitation emerged during its myelographic use: the high specific gravity of methiodal sodium solutions created challenges in controlling contrast distribution within the cerebrospinal fluid (CSF) spaces. Radiologists needed to carefully manipulate patient positioning to prevent the dense contrast from pooling in dependent areas and potentially obscuring pathology. This technical difficulty spurred research into alternative agents with adjustable specific gravity and viscosity. Despite this limitation, methiodal sodium remained a standard agent for myelography for decades, particularly in Europe where it was widely marketed under the Abrodil brand. Its tenure in this application lasted until the emergence of iophendylate (Pantopaque) and eventually water-soluble non-ionic dimers like iotrolan, which offered superior imaging characteristics and safety profiles [1].

Transition to Obsolescence: Market Discontinuation and Regulatory Shifts

The decline of methiodal sodium unfolded over several decades, driven by accumulating clinical experience and fundamental shifts in contrast agent technology. A pivotal concern centered on adhesive arachnoiditis, a serious inflammatory complication affecting the delicate membranes surrounding the spinal cord. Research demonstrated that intrathecal administration of ionic contrast media, including methiodal sodium, could trigger chronic inflammation leading to scarring, pain, and neurological deficits [1]. This complication mirrored issues observed with other early myelographic agents like iofendylate and represented an unacceptable risk profile as safer alternatives became available. The recognition of arachnoiditis as a potential long-term complication significantly eroded clinical confidence in methiodal sodium for its primary application in myelography [1].

Simultaneously, the contrast media landscape underwent revolutionary change with the introduction of non-ionic, low-osmolality compounds beginning in the late 1960s. These agents, exemplified by metrizamide (the first non-ionic monomer) and later iohexol and iopamidol, offered dramatically improved safety profiles. Their near-isotonicity with biological fluids minimized hemodynamic disturbances and endothelial irritation, while their non-ionic nature reduced chemotoxicity to neural tissues. For urography, specialized ionic dimers and non-ionic monomers provided superior opacification with reduced nephrotoxicity concerns. By the 1980s, these technological advances rendered methiodal sodium pharmacologically obsolete, as newer agents delivered superior imaging performance with substantially reduced risks [1].

Regulatory pressures further accelerated methiodal sodium's disappearance. As pharmaceutical oversight agencies strengthened requirements for safety and efficacy documentation, manufacturers faced increasing hurdles in maintaining marketing authorization for older agents with known toxicity issues. The cost of modernizing production facilities and conducting contemporary safety studies became prohibitive for a niche agent with declining usage. By the early 21st century, methiodal sodium had vanished from major pharmaceutical markets. A 2021 survey confirmed its absence from global markets, stating definitively: "It is not known to be marketed anywhere in the world in 2021" [1]. This disappearance reflects broader regulatory trends requiring stringent impurity control, comprehensive safety testing, and demonstrated superiority over existing therapies—standards that historical agents like methiodal sodium could not meet. The evolution of guidelines on nitrosamine impurities exemplifies this shift, demanding analytical methodologies far beyond what was available during methiodal sodium's clinical tenure [3].

Table 2: Comparative Properties of Methiodal Sodium Versus Modern Contrast Agents

PropertyMethiodal SodiumFirst-Generation Ionic Agents (e.g., Diatrizoate)Modern Non-Ionic Agents (e.g., Iohexol)
Chemical ClassificationIonic monoiodinated methane derivativeIonic triiodinated benzoateNon-ionic triiodinated benzoate
Iodine Atoms per Molecule133
Osmolality (mOsm/kg H₂O)Very high (~2000+)High (~1500-2000)Near isotonic (~300-800)
Neurotoxicity ProfileHigh (arachnoiditis risk)Moderate-highVery low
Primary Clinical ApplicationsMyelography, limited urographyAngiography, urography, CTUniversal: Angiography, urography, CT, myelography
Current Regulatory StatusNot marketed (2021) [1]Limited/niche useWidely marketed

Properties

CAS Number

126-31-8

Product Name

Methiodal sodium

IUPAC Name

sodium;iodomethanesulfonate

Molecular Formula

CH3INaO3S

Molecular Weight

244.99 g/mol

InChI

InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);

InChI Key

SDWBDPJSRFXRJO-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)[O-])I.[Na+]

Solubility

Soluble (NTP, 1992)
FREELY SOL IN WATER (70 G/100 ML); SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE
VERY SOL IN METHANOL

Synonyms

Abrodan, Abroden, Abrodil, Conturex, Diagnorenol, Iodomethanesulfonic acid sodium salt, Kontrast-U, Methiodal sodium; Methiodal natrium; Methiodal sodique; Myelotrast, Sodium iodomethanesulfonate, Sodium methiodal, Sodium monoiodomethanesulfonate

Canonical SMILES

C(S(=O)(=O)O)I.[Na]

Isomeric SMILES

C(S(=O)(=O)[O-])I.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.